![molecular formula C15H23ClN2S B5039863 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine](/img/structure/B5039863.png)
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology.
Mécanisme D'action
The exact mechanism of action of 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine is not fully understood. However, it is believed to act as a dopamine receptor modulator, specifically targeting the D2 and D3 receptor subtypes. It has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine levels in the brain and improve cognitive function. It has also been shown to have anti-tumor properties and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine in lab experiments is its ability to selectively target dopamine receptors, which can be useful in studying the role of dopamine in various physiological processes. However, its limited solubility in water can be a limitation for some experiments, and its potential toxicity at high doses must be taken into consideration.
Orientations Futures
There are several future directions for research on 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine. In neuroscience, further studies are needed to fully understand its mechanism of action and potential therapeutic applications for schizophrenia and other neurological disorders. In oncology, more research is needed to determine its anti-tumor properties and potential as a chemotherapeutic agent. In immunology, its potential as a treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis should be explored. Additionally, further studies are needed to optimize its synthesis method and improve its solubility and bioavailability.
Conclusion:
This compound is a promising chemical compound that has been studied for its potential therapeutic applications in various fields. Its ability to selectively target dopamine receptors and modulate the immune response makes it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses, and to optimize its synthesis method and improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine involves the reaction of 4-chlorobutyl sulfide with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the reaction is typically around 50-60%.
Applications De Recherche Scientifique
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been investigated for its ability to modulate the activity of dopamine receptors and as a potential treatment for schizophrenia. In oncology, it has been studied for its anti-tumor properties and as a potential chemotherapeutic agent. In immunology, it has been investigated for its ability to modulate the immune response and as a potential treatment for autoimmune diseases.
Propriétés
IUPAC Name |
1-[4-(4-chlorophenyl)sulfanylbutyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2S/c1-17-9-11-18(12-10-17)8-2-3-13-19-15-6-4-14(16)5-7-15/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKRUZWLJDZUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

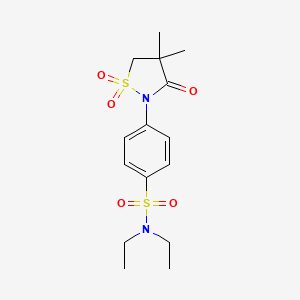
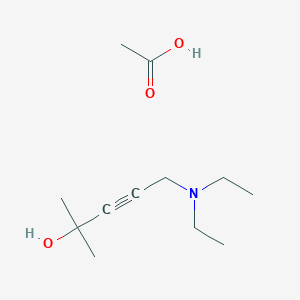


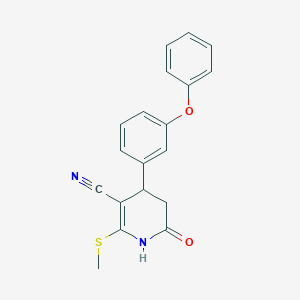
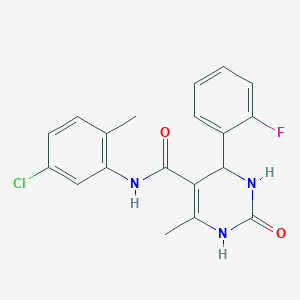
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis[2-(2-thienyl)acetamide]](/img/structure/B5039840.png)
![ethyl 5-acetyl-2-[(4-butoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5039844.png)
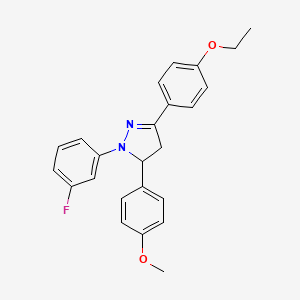
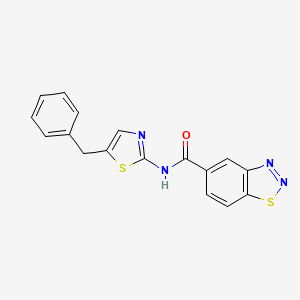
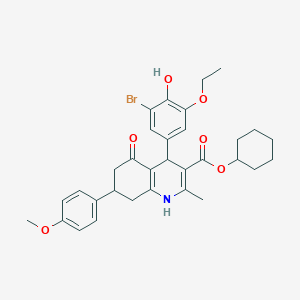
![3-[1-[(2,4-dichlorobenzoyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5039866.png)
![methyl 4,5-dimethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5039870.png)
